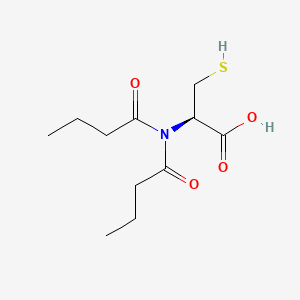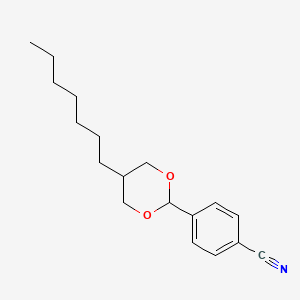
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile is an organic compound with the molecular formula C18H25NO2 It is characterized by a benzonitrile group attached to a 1,3-dioxane ring, which is further substituted with a heptyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile typically involves the following steps:
Formation of 1,3-Dioxane Ring: The initial step involves the formation of the 1,3-dioxane ring. This can be achieved by reacting a diol, such as 1,3-propanediol, with an aldehyde or ketone under acidic conditions to form the dioxane ring.
Attachment of Heptyl Chain: The heptyl chain can be introduced through a nucleophilic substitution reaction, where a heptyl halide reacts with the dioxane ring in the presence of a base.
Introduction of Benzonitrile Group: The final step involves the introduction of the benzonitrile group. This can be achieved by reacting the intermediate compound with a benzonitrile derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group or the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It can be screened for activity against various biological targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dioxane ring and benzonitrile group can participate in various binding interactions, influencing the compound’s activity and selectivity. Detailed studies on the compound’s binding affinity, kinetics, and molecular pathways are essential to elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile
- 4-(5-Octyl-1,3-dioxan-2-yl)benzonitrile
- 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile
Uniqueness
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile is unique due to its specific heptyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The length of the heptyl chain can affect the compound’s interactions with other molecules, making it distinct from its shorter or longer chain analogs.
特性
CAS番号 |
74800-45-6 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
4-(5-heptyl-1,3-dioxan-2-yl)benzonitrile |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,16,18H,2-7,13-14H2,1H3 |
InChIキー |
HJTXWRYYUUFEPX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1COC(OC1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


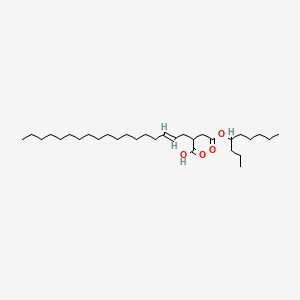

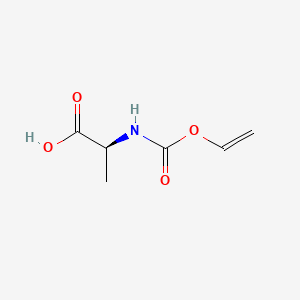
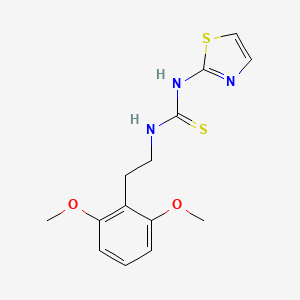


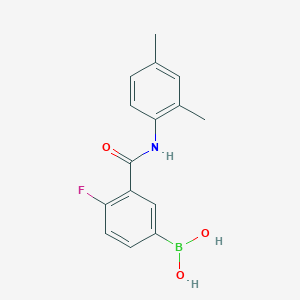
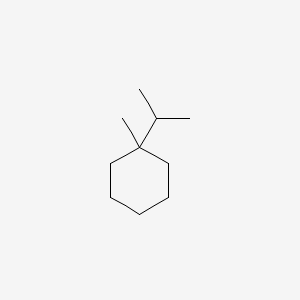
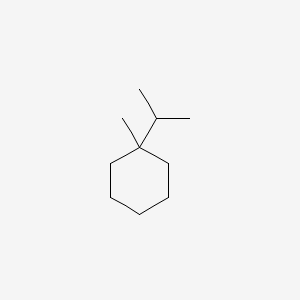
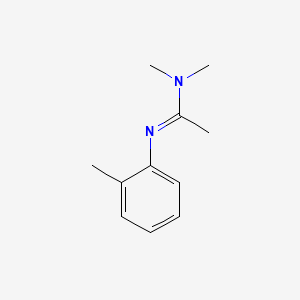
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

